



# Application Notes and Protocols for Using BV750 in Spectral Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively utilizing the Brilliant Violet<sup>™</sup> 750 (BV750) fluorochrome in spectral flow cytometry. This document outlines the key characteristics of BV750, detailed protocols for cell staining, and considerations for its integration into high-parameter panels.

## **Introduction to BV750**

Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorochrome that is excited by the violet laser (405 nm) and has its emission peak at approximately 750 nm.[1] It is part of the Brilliant Violet™ family of dyes, which are known for their exceptional brightness and narrow emission spectra, making them well-suited for spectral flow cytometry.[1] The donor molecule in the BV750 tandem is BV421.[1] Due to its large Stokes shift, BV750 offers a unique spectral signature that can be effectively distinguished from other fluorochromes, enabling its inclusion in complex, high-parameter immunophenotyping panels.[1]

# **Spectral Properties and Instrument Setup**

The unique spectral signature of BV750 allows for its clear identification and unmixing in a spectral flow cytometer.

Table 1: Spectral Characteristics of BV750



Property	Value
Excitation Laser	Violet (405 nm)
Maximum Excitation	~405 nm
Maximum Emission	~750 nm
Donor Fluorochrome	BV421

## **Instrument Setup and Unmixing Controls:**

Accurate spectral unmixing is crucial for resolving the BV750 signal from other fluorochromes.

- Reference Controls: Single-stained compensation controls are essential for generating the
  reference spectrum for BV750. It is recommended to use the same cell type and preparation
  method for controls as for the experimental samples to ensure accurate autofluorescence
  subtraction.[2][3][4] Both compensation beads and cells can be used, but it is important to
  verify that the spectral signature of the fluorochrome on beads accurately reflects its
  signature on cells, as discrepancies can lead to unmixing errors.[3]
- Unmixing Algorithm: The unmixing algorithm of the spectral flow cytometer will use the reference spectrum of BV750 to deconvolute its contribution from the composite spectrum of a multi-color sample.[5][6]
- Autofluorescence: Unstained cells should always be included as a control to determine the autofluorescence signature of the cell population, which can then be subtracted during analysis.[4][7]

# **BV750** in High-Parameter Panel Design

BV750 is a valuable addition to high-parameter spectral flow cytometry panels due to its brightness and unique emission spectrum. However, careful consideration of potential spillover and spreading is necessary for optimal panel design.

### **Spillover and Spreading:**

Spillover occurs when the emission of one fluorochrome is detected in the primary detector of another. Spreading is the increase in the standard deviation of a population due to the spillover



from another fluorochrome, which can impact the resolution of dim signals. While spectral unmixing corrects for spillover, spreading error can still affect data quality.

Table 2: Representative Spillover Spreading Considerations for BV750

Fluorochrome Spilling Into	BV750
BV786	Moderate
APC-R700	Low
PE-Cy7	Low
BV711	Low
BV650	Low
BV605	Low

This table provides a qualitative representation of potential spillover spreading. For precise panel design, it is highly recommended to use an online spectral viewer, such as the Cytek Full Spectrum Viewer, to visualize the spectral overlap between BV750 and other fluorochromes in your specific panel.[8]

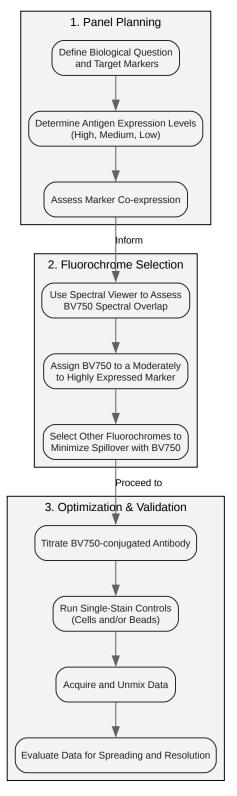
#### **Panel Design Recommendations:**

- Antigen Density: Assign BV750 to markers with moderate to high expression levels. For dimly expressed markers, a brighter fluorochrome might be more suitable.
- Co-expression: Avoid pairing BV750 with fluorochromes that have significant spectral overlap on co-expressed markers to minimize spreading and maintain resolution.
- Example Application: In a 31-color panel for human T-cell phenotyping, BV750 was successfully used to label CD28, a marker of T-cell differentiation and activation.[2]

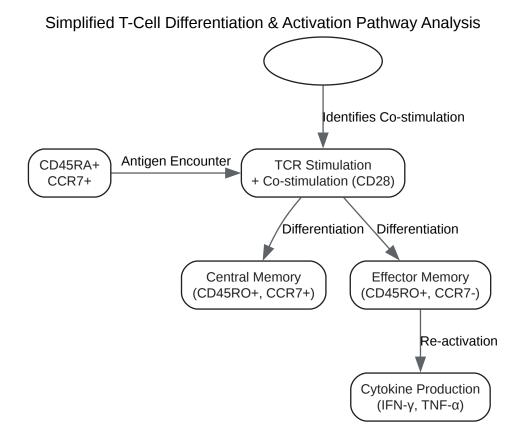
Below is an example of a logical workflow for incorporating BV750 into a high-parameter spectral flow cytometry panel.



Workflow for Incorporating BV750 into a Spectral Flow Cytometry Panel







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